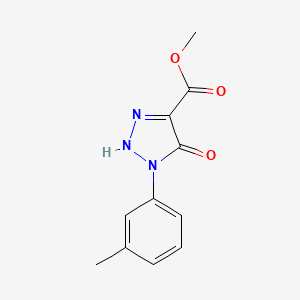
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic organic compound, recognized for its complex structure and significant potential across various fields of scientific research. The compound's intricate design incorporates a pyrimidine ring, a piperidine ring, and a thiophene ring, making it a notable molecule for chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step process. This process often begins with the formation of the thiophene ring system, followed by the attachment of the sulfonyl and carboxylate groups. The synthesis is completed by integrating the pyrimidine and piperidine rings via nucleophilic substitution reactions. Reagents such as sulfonyl chlorides, alkyl halides, and pyrimidine derivatives are commonly employed under controlled temperatures and pressures to facilitate these reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to improve yield and purity. Continuous flow reactors and catalytic processes are often utilized to enhance reaction efficiency. Industrial methods may also involve the use of more robust reagents and solvents to ensure consistent production quality and cost-effectiveness.
化学反应分析
Types of Reactions: Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo several types of chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions can modify different parts of the molecule, resulting in diverse products.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dichloromethane and ethanol are frequently used. Reaction conditions vary depending on the desired transformation, typically ranging from room temperature to reflux conditions.
Major Products Formed: Oxidation reactions may yield sulfonyl derivatives, while reduction can lead to the formation of simpler piperidine or thiophene derivatives. Substitution reactions often result in modified pyrimidine or thiophene rings.
科学研究应用
Chemistry: In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its reactive groups allow for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine: Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has shown promise in biological studies. It acts on specific molecular targets, potentially leading to the development of new therapeutic agents. Its structural complexity allows for interactions with various biological molecules, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the development of novel materials, including polymers and coatings. Its unique structural properties enhance the performance characteristics of these materials, such as their thermal stability and mechanical strength.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Unique Characteristics: Compared to other similar compounds, Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its multi-functional groups and complex ring system. This complexity provides a high degree of versatility in its reactions and applications.
List of Similar Compounds:Methyl 3-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Ethyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Propyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
属性
IUPAC Name |
methyl 3-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-11-17-7-5-14(18-11)24-12-4-3-8-19(10-12)26(21,22)13-6-9-25-15(13)16(20)23-2/h5-7,9,12H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMDJHNTCYXKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
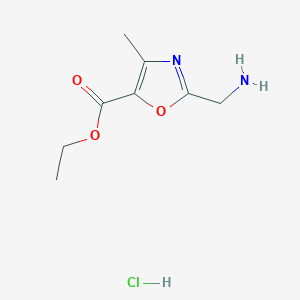
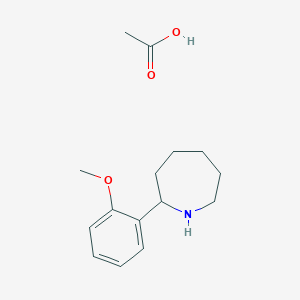
![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)
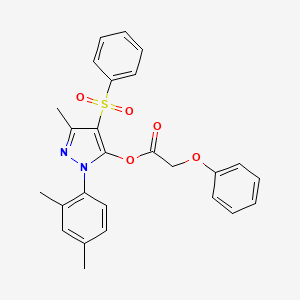
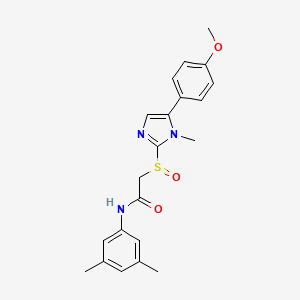
![3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2446386.png)
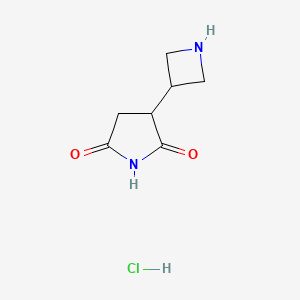
![N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2446391.png)
![4-FLUORO-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2446392.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)
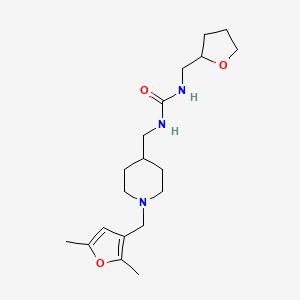
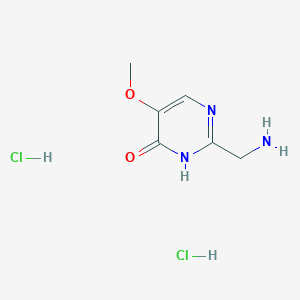
![2-[3-(4-tert-butylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)
